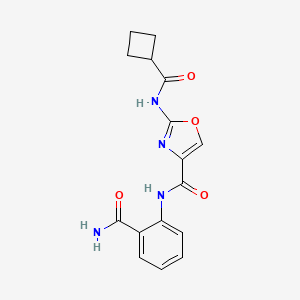

N-(2-carbamoylphenyl)-2-(cyclobutanecarboxamido)oxazole-4-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions including condensation, amidation, and cyclization processes. For instance, the synthesis of 2-phenyl-benzo[d]oxazole-7-carboxamide derivatives involves designing and synthesizing a series of compounds to evaluate their inhibitory activities against Staphylococcus aureus Sortase A . Another compound, 1-(3-amino-4-morpholino-1H-indazole-1-carbonyl)-N-(4-methoxyphenyl)cyclopropane-1-carboxamide, was synthesized by condensation of specific precursors followed by cyclization with hydrazine hydrate . These methods could potentially be adapted for the synthesis of N-(2-carbamoylphenyl)-2-(cyclobutanecarboxamido)oxazole-4-carboxamide.

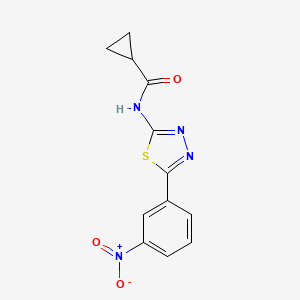

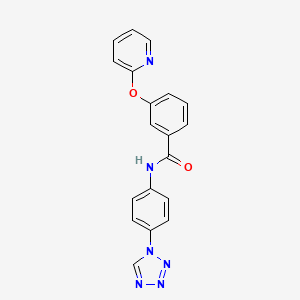

Molecular Structure Analysis

The molecular structures of the compounds in the provided papers are characterized by various spectroscopic and crystallographic techniques. For example, the crystal structure of 5-cyclopropyl-N-(2-hydroxyethyl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide was determined, revealing the orientation of the cyclopropyl and benzene rings and the interactions that stabilize the crystal structure . Similarly, the molecular docking studies of the benzoxazole derivatives provided insights into the interaction between the compounds and the Sortase A enzyme .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are crucial for their biological activity. The Dimroth reaction and amidation are used to synthesize the triazole-carboxamide compound with potential anticancer activity . The chemical reactions leading to the formation of these compounds are carefully designed to introduce specific functional groups that are essential for biological activity.

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by their molecular structures. The dihedral angles between rings and the types of intermolecular interactions, such as hydrogen bonding and hydrophobic interactions, play a significant role in the stability and solubility of the compounds . These properties are important for the biological activity and pharmacokinetics of the compounds.

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Biological Activities

Synthetic Routes and Chemical Stability : N-Heterocyclic compounds, including oxazoles, are pivotal in organic chemistry due to their diverse applications ranging from drug discovery to material science. These compounds exhibit significant stability under various chemical conditions and participate effectively in biological systems through hydrogen bonding and dipole-dipole interactions. The synthesis of 1,4-disubstituted 1,2,3-triazoles, for example, represents a critical area of study for developing new chemical entities with enhanced biological activities. The "click chemistry" approach, particularly the copper(I)-catalyzed azide-alkyne cycloaddition, exemplifies a method for creating complex molecules from simple substrates, highlighting the importance of such synthetic pathways in the development of oxazole derivatives (Kaushik et al., 2019).

Eigenschaften

IUPAC Name |

N-(2-carbamoylphenyl)-2-(cyclobutanecarbonylamino)-1,3-oxazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N4O4/c17-13(21)10-6-1-2-7-11(10)18-15(23)12-8-24-16(19-12)20-14(22)9-4-3-5-9/h1-2,6-9H,3-5H2,(H2,17,21)(H,18,23)(H,19,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQZDKLKVJYINKS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C(=O)NC2=NC(=CO2)C(=O)NC3=CC=CC=C3C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-carbamoylphenyl)-2-(cyclobutanecarboxamido)oxazole-4-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(2,5-dioxopyrrolidin-1-yl)-N-(6-methoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2522208.png)

![Tert-butyl N-[2-(1H-indol-3-yl)-1-(methylcarbamoyl)ethyl]carbamate](/img/structure/B2522210.png)

![N-(1H-benzo[d]imidazol-2-yl)-3-((6-methylpyridazin-3-yl)oxy)benzamide](/img/structure/B2522216.png)

![2-(2-((4-Fluorophenyl)sulfonyl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2522218.png)

![2-((4-fluorophenyl)thio)-N-(pyridin-4-ylmethyl)-N-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)acetamide](/img/structure/B2522221.png)